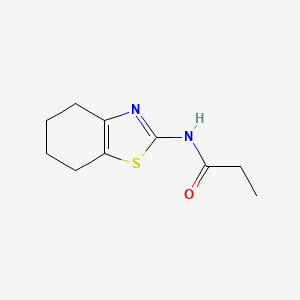

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Description

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide (CAS: 5524-20-9) is a heterocyclic compound featuring a tetrahydrobenzothiazole core linked to a propanamide group. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol and a density of 1.247 g/cm³ .

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h2-6H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGQOXHQWNHBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385974 | |

| Record name | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-20-9 | |

| Record name | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15N3OS

- Molecular Weight : 225.31 g/mol

- CAS Number : 106006-84-2

The compound features a tetrahydrobenzothiazole moiety, which is linked to a propanamide group. This structural configuration is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit anticancer activity. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been studied for its ability to induce apoptosis in cancer cells.

-

Mechanism of Action :

- The compound appears to induce S-phase arrest in the cell cycle.

- It upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cell lines.

-

Case Studies :

- A study demonstrated that the compound inhibited specific enzymes involved in cancer cell proliferation. In vitro assays showed a significant reduction in cell viability at concentrations above 25 µM.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of the compound.

- Mechanism of Action :

- Research Findings :

Pharmacological Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is being investigated for various pharmacological applications:

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. Preliminary studies indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.

Case Study:

A study documented the synthesis of a series of benzothiazole derivatives that displayed significant activity against breast cancer cells. The compounds were designed to inhibit securin levels, which are often elevated in cancerous tissues .

| Compound Name | Activity | Reference |

|---|---|---|

| N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | Inhibits breast carcinoma growth | |

| 4d | Antidepressant effects |

Antiviral Properties

Benzothiazole derivatives have also been explored for their antiviral potential. For example, certain compounds have been identified as inhibitors of the DENV2 NS2B-NS3 protease, which is crucial for viral replication.

Findings:

The binding interactions of these compounds with the protease's active site suggest a mechanism for their inhibitory action. The hydrophobic interactions between the benzothiazole moiety and the enzyme's active site contribute to their efficacy .

| Compound Name | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|

| N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | DENV2 | Protease inhibition |

Neuroprotective Effects

Recent studies indicate that certain derivatives of benzothiazole may possess neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases complicated by depression.

Research Insights:

In vivo evaluations showed that specific derivatives significantly reduced immobility duration in animal models compared to controls, indicating potential antidepressant properties alongside neuroprotection .

Agricultural Applications

Benzothiazole derivatives are not only limited to pharmaceuticals but also find applications in agriculture as pesticides and herbicides due to their ability to inhibit specific biological pathways in pests.

Example:

Certain thiazole compounds have been patented for use as pesticides due to their effectiveness in controlling pest populations through mechanisms that disrupt cellular processes .

Material Science Applications

The unique chemical structure of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide allows it to be utilized in material sciences as well. Its properties can be harnessed for developing new materials with specific functionalities.

Potential Uses:

Research is ongoing into using these compounds as additives in polymers or coatings that require enhanced thermal stability or specific chemical resistance.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide (Target Compound) | 5524-20-9 | C₁₀H₁₄N₂OS | 210.30 | Propanamide, tetrahydrobenzothiazole |

| 2-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | 22455-51-2 | C₉H₁₁ClN₂OS | 230.71 | Chloroacetamide, tetrahydrobenzothiazole |

| 2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-(tetrahydrobenzothiazol-2-yl)propanamide | N/A | C₁₉H₂₃N₂O₅S₃ | 443.10 | Sulfonyl groups, methyl-propanamide |

| 3-[(4-Methoxyphenyl)(tetrahydrobenzothiazol-2-yl)amino]propanoic acid | N/A | C₁₇H₂₀N₂O₃S | 332.42 | Propanoic acid, methoxyphenyl |

| N-Methyl-1-(tetrahydrobenzothiazol-2-yl)methanamine dihydrochloride | 1269036-35-2 | C₉H₁₅Cl₂N₂S | 263.20 | Amine, dihydrochloride salt |

| N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide | 895445-89-3 | C₂₅H₂₄N₂O₃S₃ | 496.70 | Tosyl group, benzothiazole-thiophene hybrid |

Functional Group and Reactivity Differences

- Chloroacetamide Derivative (CAS 22455-51-2) : The chloroacetamide group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This property is exploited in agrochemical intermediates, such as herbicide precursors .

- Propanoic Acid Derivative (): The carboxylic acid group introduces acidity (pKa ~4-5), enhancing water solubility compared to the amide. This modification is advantageous for bioavailability in drug design .

- Tosylpropanamide Hybrid (CAS 895445-89-3) : The tosyl group (p-toluenesulfonyl) acts as a protecting group or leaving group, enabling use in multi-step syntheses of bioactive molecules .

Q & A

Q. How can researchers optimize the synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide to improve yield and purity?

Methodological Answer: Synthesis typically involves coupling 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a propanoyl chloride derivative under controlled conditions. Key steps include:

- Reaction Solvent: Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride intermediate.

- Catalysis: Triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts, enhancing reaction efficiency .

- Temperature: Maintain 0–5°C during initial mixing to prevent side reactions, followed by room-temperature stirring for 12–24 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify protons on the tetrahydrobenzothiazole ring (δ 1.5–2.8 ppm for methylene groups) and the propanamide chain (δ 2.3–3.1 ppm for CH2 and NH).

- 13C NMR: Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons in the benzothiazole ring .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzothiazole-propanamide backbone .

- FTIR: Detect characteristic bands for amide C=O (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, MAPK) or proteases using fluorogenic substrates to measure IC50 values .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at 10–100 µM concentrations .

- Receptor Binding Studies: Radioligand displacement assays for GPCRs (e.g., CB2) due to structural similarity to known modulators .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be systematically resolved?

Methodological Answer:

- Dose-Response Analysis: Replicate assays with a wider concentration range (nM to mM) to identify non-linear effects or toxicity thresholds .

- Metabolite Profiling: Use LC-MS to check for in vitro degradation products that may interfere with activity .

- Structural Analog Comparison: Synthesize derivatives (e.g., replacing the propanamide with acetamide) to isolate pharmacophoric motifs responsible for activity .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation: Prepare hydrochloride or sodium salts to improve aqueous solubility .

- Prodrug Design: Introduce ester groups on the amide nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance blood-brain barrier penetration for CNS-targeted studies .

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to CB2 receptors or kinase ATP-binding pockets. Focus on hydrogen bonding with the amide group and π-π stacking with the benzothiazole ring .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify key residue interactions .

- QSAR Analysis: Corrogate substituent effects (e.g., methyl vs. ethyl on the propanamide) with activity data to refine predictive models .

Q. What analytical methods resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- High-Resolution XRD: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine using SHELXL with anisotropic displacement parameters .

- Twinned Crystal Analysis: Use PLATON to detect twinning and apply HKLF5 format in refinement for accurate occupancy correction .

- Thermal Analysis: Pair XRD with DSC to identify polymorphic transitions affecting crystal packing .

Methodological Challenges

Q. How to address low reproducibility in synthetic batches?

Methodological Answer:

- Stoichiometric Control: Pre-dry reactants (4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) over molecular sieves to avoid moisture-induced side reactions .

- In-Line Monitoring: Use ReactIR to track acyl chloride consumption and optimize reaction termination timing .

- Batch Comparison: Statistically analyze yields and purity (HPLC) across ≥3 independent syntheses to identify outlier steps .

Q. What advanced techniques validate its thermal stability for material science applications?

Methodological Answer:

- TGA-DSC Coupling: Measure decomposition onset temperature (Td) and enthalpy changes under nitrogen/air atmospheres .

- Isothermal Aging: Incubate at 100°C for 24–72 hours and monitor degradation via FTIR and NMR .

- Computational Prediction: Use Gaussian09 with B3LYP/6-31G* to calculate bond dissociation energies and predict weak points in the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.